molecular formula C10H12N3O3PS2 B128773 Azinphos-methyl CAS No. 86-50-0

Azinphos-methyl

Cat. No. B128773
CAS RN: 86-50-0
M. Wt: 317.3 g/mol
InChI Key: CJJOSEISRRTUQB-UHFFFAOYSA-N
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Description

Azinphos-methyl, also known as Guthion, is a broad-spectrum organophosphate insecticide . It is used in agriculture on nuts, vegetables, and fruits . It is a neurotoxin derived from nerve agents developed during World War II . It is toxic by inhalation, skin absorption, and ingestion .


Molecular Structure Analysis

Azinphos-methyl has the molecular formula C10H12N3O3PS2 and a molecular weight of 317.32 g/mol . It appears as colorless crystals or a brown, waxy solid .


Physical And Chemical Properties Analysis

Azinphos-methyl is a colorless brown, waxy or white crystalline solid . It has a density of 1.5±0.1 g/cm³, a boiling point of 421.3±55.0 °C at 760 mmHg, and a flash point of 208.6±31.5 °C . It is insoluble in water .

Scientific Research Applications

1. Impact on Insect Populations

  • Toxicological Response in Moths : Azinphos-methyl is a primary insecticide for controlling codling moths in orchards. Research shows significant variations in toxicological responses among moth populations from different orchards, suggesting varied levels of tolerance or resistance to this insecticide. Higher esterase activity in field populations indicates a potential mechanism of tolerance (Soleño et al., 2008).

2. Effects on Aquatic Invertebrates

  • Antioxidant Defenses in Freshwater Invertebrates : Azinphos-methyl exposure has been shown to affect enzymatic and non-enzymatic antioxidant defenses in organisms like Lumbriculus variegatus and Biomphalaria glabrata. This study highlights the diverse antioxidant responses between different species and even within different phenotypes of the same species (Kristoff et al., 2008).

3. Degradation and Environmental Fate

  • Degradation in Water and Soil : Ultrasound treatment has been effective in degrading Azinphos-methyl and chlorpyrifos in aqueous solutions. This study explores optimal conditions for this degradation process, providing insights into potential environmental remediation techniques (Agarwal et al., 2016).
  • Persistence in Mesocosms : When applied to littoral enclosure mesocosms, Azinphos-methyl showed varying degrees of persistence in water, sediment, macrophytes, and fish. This research offers a comprehensive look at the distribution and half-life of Azinphos-methyl in different environmental compartments (Knuth et al., 2000).

4. Impact on Agricultural Practices

  • Role in Integrated Pest Management : With the phasing out of Azinphos-methyl by the EPA, research has been conducted on the integration of alternative insecticides into apple orchard pest management. This reflects a shift in agricultural practices, moving away from organophosphates like Azinphos-methyl (Doerr et al., 2012).

Safety And Hazards

Azinphos-methyl is extremely hazardous. It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It may cause an allergic skin reaction . Moreover, it is very toxic to aquatic life with long-lasting effects . Special attention should be given to bees .

properties

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3
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InChI Key

CJJOSEISRRTUQB-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1
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Molecular Formula

C10H12N3O3PS2
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DSSTOX Substance ID

DTXSID3020122
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Molecular Weight

317.3 g/mol
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Physical Description

Azinphos methyl is a colorless brown, waxy or white crystalline solid dissolved in a liquid carrier. It is used as a pesticide. It is added to water to create a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It is heavier than and insoluble in water. In case of damage to, leaking from containers of this material contact CHEMTREC, 800-424-9300., Colorless crystals or a brown, waxy solid. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals or a brown, waxy solid., Colorless crystals or a brown, waxy solid. [insecticide]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in methanol, ethanol, and propylene glycol, xylene, other organic solvents., In dichloroethane, acetone, acetonitrile, ethyl acetate, and dimethyl sulfoxide, the solubility is >250 g/L at 20 °C; n-heptane, 1.2 g/L at 20 °C; xylene, 170 g/L at 20 °C, In toluene, dichloromethane, >20 g/L, Readily soluble in most organic solvents (toluene, chloroform, acetonitrile, benzene, carbon tetrachloride, and chlorobenzene), slightly soluble in 1-propanol., In water, 20.9 mg/L at 20 °C, Solubility in water: none, 0.003%
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Density

1.44 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm at 20 °C, 1.4 g/cm³, 1.44
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Vapor Pressure

Negligible at 20C (EPA, 1998), 0.00000001 [mmHg], 2.0X10-7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 8 X 10-9 mmHg, 8 x 10-9 mmHg
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Mechanism of Action

The objective of this work was to describe the effect of organophosphorous and organochlorine pesticides on phosphoinositides metabolism in human placenta. Pesticides concentration (10 uM) was used for in vitro incubations of cell-free homogenates labelled with (32)P orthophosphate. Heptachlor (HC) and dichloro-diphenyl-trichloroethane (o-p' DDT) increased phosphatidyl-inositol, phosphatidylinositolphosphate, and phosphatidyl-inositolbiphosphate phosphorylation while azinphosmethyl (AM) increased phosphatidylinositolbiphosphate labeling. Decreased (32)P incorporation in phosphatidylinositol was found with phosmet (PM), AM, and chlorpyriphos (CHL). The effects of these xenobiotics on PI4-kinase activity using different subcellular fractions were also examined. Both type of pesticides affected the postmembrane supernatant enzyme activity. A biphasic effect on membrane and nuclear PI4-kinase activity was seen with HC. The strongest effect found was seen with o-p' DDT in nuclear kinase activity while substantial changes were also observed in membrane. These data demonstrate the sensitivity of human placental PI4-kinase to pesticides currently found in human tissues and suggest deleterious consequences in different processes regulated by 4-phosphoinositides., Organophosphates and their potent sulfoxidation ('-oxon') derivatives inhibit the enzyme acetylcholinesterase, allowing the accumulation of excessive acetylcholine at muscarinic receptors (cholinergic effector cells), at nicotinic receptors (skeletal neuromuscular junctions and autonomic ganglia), and in the central nervous system. Permanent damage to the acetylcholinesterase enzyme ('aging') may occur after a variable delay unless antidotal treatment with enzyme reactivator is given., Azinphos-methyl requires metabolic activation to azinphos-methyl oxon by microsomal mixed-function oxidases to inhibit cholinesterase., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for AZINPHOSMETHYL (7 total), please visit the HSDB record page.
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Product Name

Azinphos-methyl

Color/Form

Yellowish crystals, Crystals from methanol, Brown, waxy solid, Colorless crystals or a brown, waxy solid., Colorless to white crystalline solid

CAS RN

86-50-0
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Melting Point

163 to 165 °F (EPA, 1998), 73-74 °C, Cream to yellow-brown granular solid, MP: 67-70 °C /Technical/, 163 °F
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Record name AZINPHOSMETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AZINPHOS-METHYL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AZINPHOS-METHYL (GUTHION)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/722
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Azinphos-methyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0681.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,800
Citations
A Ferrari, A Venturino, AMP de D'Angelo - Pesticide Biochemistry and …, 2007 - Elsevier
… In this study, the effects of sublethal exposures to the anticholinesterase insecticides azinphos methyl (AzMe) and carbaryl on the detoxifying responses of juvenile rainbow trout …
Number of citations: 161 www.sciencedirect.com
M Loewy, V Kirs, G Carvajal, A Venturino… - Science of the total …, 1999 - Elsevier
… of azinphos methyl in soils was 166.2 days in the sun light for horizon A and 194.15 in the dark for horizon B. Leaching of azinphos methyl … the impact of azinphos methyl on groundwater …
Number of citations: 102 www.sciencedirect.com
PE Athanasopoulos, NV Kyriakidis… - … Science and Health …, 2004 - Taylor & Francis
… on the degradation rate of azinphos methyl and parathion methyl … Half-lives of azinphos methyl for the RH studied were, from … the decomposition rate of azinphos methyl. On the contrary …
Number of citations: 16 www.tandfonline.com
RA Fenske, NJ Simcox, JE Camp… - Applied Occupational …, 1999 - Taylor & Francis
… azinphos-methyl, the captan value for one-hour exposure can be considered an appropriate surrogate for azinphos-methyl … cients of azinphos-methyl and captan (azinphos-methyl log …
Number of citations: 67 www.tandfonline.com
S Agarwal, I Tyagi, VK Gupta, MH Dehghani… - Journal of Molecular …, 2016 - Elsevier
… Azinphos-methyl and chlorpyrifos are two important and widely used OPPs, so the objective of the present study was to investigate the possible use of ultrasound irradiation as an …
Number of citations: 53 www.sciencedirect.com
R Schulz, C Hahn, ER Bennett… - … science & technology, 2003 - ACS Publications
… Figure 3 Concentrations of azinphos-methyl (nd, not detectable) … inlet where peak azinphos-methyl levels were 2.5 ± 2.6 μg/L. … spray drift related input of azinphos-methyl on …
Number of citations: 81 pubs.acs.org
E Fuentes-Contreras, M Reyes, W Barros… - Journal of Economic …, 2014 - academic.oup.com
… Decreased efficacy of azinphos-methyl has been reported in … ) catalytic activity in azinphos-methyl-resistant codling moth … to address the presence of azinphos-methyl resistance in …
Number of citations: 90 academic.oup.com
A Özcan, Y Şahin, MA Oturan - Water research, 2013 - Elsevier
… of azinphos-methyl from water. ► The mineralization reaction of azinphos-methyl showed … Different intermediates were observed during the mineralization of azinphos-methyl. ► A …
Number of citations: 65 www.sciencedirect.com
A Ferrari, OL Anguiano, J Soleño, A Venturino… - … and Physiology Part C …, 2004 - Elsevier
… We studied the effect of two insecticides azinphos methyl … mykiss was more sensitive to azinphos methyl exposure than … enzyme when exposed to azinphos methyl and carbaryl. Their IC …
Number of citations: 72 www.sciencedirect.com
PE Athanasopoulos, C Pappas - Food Chemistry, 2000 - Elsevier
… In order to have a better understanding of the degradation mechanisms for azinphos methyl on and in the fruit, we studied the effect of acidity and storage at refrigeration temperatures …
Number of citations: 48 www.sciencedirect.com

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